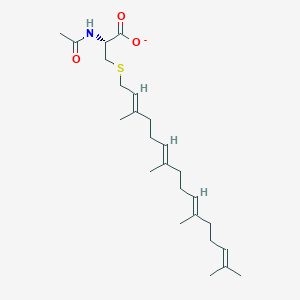

N-Acetyl-S-geranylgeranyl-L-cysteine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C25H40NO3S- |

|---|---|

Peso molecular |

434.7 g/mol |

Nombre IUPAC |

(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate |

InChI |

InChI=1S/C25H41NO3S/c1-19(2)10-7-11-20(3)12-8-13-21(4)14-9-15-22(5)16-17-30-18-24(25(28)29)26-23(6)27/h10,12,14,16,24H,7-9,11,13,15,17-18H2,1-6H3,(H,26,27)(H,28,29)/p-1/b20-12+,21-14+,22-16+/t24-/m0/s1 |

Clave InChI |

PKFBJSDMCRJYDC-GEZSXCAASA-M |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CSC[C@@H](C(=O)[O-])NC(=O)C)/C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)[O-])NC(=O)C)C)C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC) is a synthetic molecule that serves as a powerful tool for investigating cellular processes regulated by post-translational lipid modifications. This technical guide provides an in-depth overview of the core mechanism of action of AGGC, focusing on its role as a competitive inhibitor of isoprenylated protein methyltransferase. By acting as a substrate mimic, AGGC effectively disrupts the final step in the processing of geranylgeranylated proteins, particularly small GTPases of the Rho, Rac, and Rab families. This inhibition has significant downstream consequences on a multitude of cellular functions, including signal transduction, cytoskeletal organization, cell migration, and bone metabolism. This document details the molecular interactions of AGGC, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and illustrates the affected signaling pathways.

Core Mechanism of Action: Competitive Inhibition of Isoprenylated Protein Methyltransferase

The primary mechanism of action of this compound is its function as a competitive inhibitor of S-adenosylmethionine-dependent isoprenylated protein methyltransferase.[1] This enzyme catalyzes the final step in the post-translational modification of proteins that have been prenylated with a geranylgeranyl group.

Geranylgeranylation is the attachment of a 20-carbon isoprenoid lipid, geranylgeranyl pyrophosphate, to a cysteine residue at or near the C-terminus of a target protein. This modification is crucial for the proper localization and function of many signaling proteins, particularly small GTPases, by facilitating their association with cellular membranes.

Following geranylgeranylation, the terminal three amino acids are proteolytically cleaved, and the newly exposed C-terminal geranylgeranylated cysteine is then carboxylated by isoprenylated protein methyltransferase. AGGC, being a structural analog of the C-terminal geranylgeranylated cysteine, acts as a synthetic substrate for this methyltransferase.[1] By competing with endogenous geranylgeranylated proteins for the active site of the enzyme, AGGC effectively inhibits their methylation. This lack of methylation can impair the function and signaling of these critical proteins.

Quantitative Data on AGGC Activity

The inhibitory effects of AGGC have been quantified in various cellular systems, demonstrating its potency in disrupting downstream signaling events.

| Parameter | Value | System | Reference |

| IC50 | 4 µM | Receptor-mediated signal transduction in human neutrophils | [2] |

| IC50 | ~45 nM | β2-integrin-induced actin polymerization in neutrophils | [2] |

Impact on Key Signaling Pathways

By inhibiting the methylation of geranylgeranylated proteins, AGGC primarily affects the function of small GTPases, which act as molecular switches in a vast array of cellular signaling pathways.

Rho and Rac GTPase Signaling and Cell Migration

Rho and Rac GTPases are critical regulators of the actin cytoskeleton and are essential for cell migration and invasion. Geranylgeranylation is required for their localization to the plasma membrane and interaction with downstream effectors. By inhibiting their proper processing, AGGC can disrupt these pathways.

Rab GTPase Signaling and Vesicular Trafficking

Rab GTPases are master regulators of vesicular transport, controlling the budding, motility, and fusion of transport vesicles with their target membranes. Proper geranylgeranylation and subsequent methylation are essential for their function. Inhibition by AGGC can lead to defects in these trafficking pathways.

Osteoclast Differentiation and Bone Resorption

Geranylgeranylated proteins play a crucial role in osteoclast differentiation and function. By interfering with the function of small GTPases, AGGC can inhibit the formation of mature, functional osteoclasts, thereby reducing bone resorption.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of AGGC.

In Vitro Methylation Assay

This assay directly measures the inhibition of isoprenylated protein methyltransferase by AGGC.

-

Principle: A radioactive methyl group from S-adenosyl-L-[methyl-³H]methionine is transferred to a geranylgeranylated substrate. The incorporation of radioactivity into the substrate is measured in the presence and absence of AGGC.

-

Materials:

-

Purified or recombinant isoprenylated protein methyltransferase.

-

This compound (AGGC)

-

S-adenosyl-L-[methyl-³H]methionine

-

Geranylgeranylated protein substrate (e.g., purified RhoA or a synthetic peptide)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, the geranylgeranylated substrate, and varying concentrations of AGGC.

-

Initiate the reaction by adding the isoprenylated protein methyltransferase and S-adenosyl-L-[methyl-³H]methionine.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid to precipitate the protein).

-

Filter the mixture and wash to remove unincorporated radioactive methionine.

-

Measure the radioactivity of the precipitated substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each AGGC concentration and determine the IC50 value.

-

Cell Migration/Invasion Assay (Transwell Assay)

This assay assesses the effect of AGGC on the migratory and invasive potential of cells.

-

Principle: Cells are seeded in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. For invasion assays, the membrane is coated with an extracellular matrix-like substance (e.g., Matrigel).

-

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Matrigel (for invasion assay)

-

Cell culture medium with and without chemoattractant (e.g., FBS)

-

AGGC

-

Crystal violet staining solution

-

-

Procedure:

-

(For invasion assay) Coat the transwell inserts with Matrigel and allow it to solidify.

-

Seed cells, pre-treated with various concentrations of AGGC, into the upper chamber in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for a suitable period (e.g., 24-48 hours) to allow for migration/invasion.

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

-

Quantify the inhibition of migration/invasion by AGGC.

-

Osteoclast Differentiation and Resorption Pit Assay

This assay evaluates the impact of AGGC on the formation and function of osteoclasts.

-

Principle: Osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells) are cultured in the presence of RANKL and M-CSF to induce differentiation into mature osteoclasts. The resorptive activity of these osteoclasts is then assessed by their ability to form pits on a bone-like substrate.

-

Materials:

-

Osteoclast precursors

-

Recombinant RANKL and M-CSF

-

AGGC

-

Bone or dentin slices, or calcium phosphate-coated plates

-

TRAP (tartrate-resistant acid phosphatase) staining kit

-

Toluidine blue or other stain for visualizing resorption pits

-

-

Procedure:

-

Culture osteoclast precursors with RANKL, M-CSF, and varying concentrations of AGGC for several days to induce differentiation.

-

To assess differentiation, fix and stain the cells for TRAP, a marker of osteoclasts. Count the number of multinucleated, TRAP-positive cells.

-

To assess function, culture the differentiating cells on bone/dentin slices.

-

After the culture period, remove the cells from the slices.

-

Stain the slices with toluidine blue to visualize the resorption pits.

-

Quantify the resorbed area using image analysis software.

-

Conclusion

This compound is a valuable research tool for elucidating the roles of protein geranylgeranylation and subsequent methylation in cellular physiology and pathology. Its mechanism of action as a competitive inhibitor of isoprenylated protein methyltransferase provides a specific means to disrupt the function of key signaling proteins, particularly the Rho, Rac, and Rab families of small GTPases. The resulting inhibition of downstream signaling pathways has profound effects on cell migration, invasion, and bone resorption, making AGGC a relevant compound for studies in cancer biology and skeletal diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize AGGC in their investigations. Further research to determine the precise kinetic parameters of AGGC's interaction with isoprenylated protein methyltransferase will further enhance its utility as a specific and potent inhibitor for in vitro and cellular studies.

References

function of N-Acetyl-S-geranylgeranyl-L-cysteine in protein prenylation

An In-depth Technical Guide on the Function of N-Acetyl-S-geranylgeranyl-L-cysteine in Protein Prenylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein prenylation is a critical post-translational modification that facilitates the membrane association and function of a multitude of signaling proteins, particularly small GTPases. This process is followed by sequential C-terminal modifications, including proteolytic cleavage and carboxyl methylation. The final methylation step, catalyzed by isoprenylcysteine carboxyl methyltransferase (Icmt), is crucial for modulating the hydrophobicity, membrane localization, and protein-protein interactions of the modified protein. This compound (NASGG), a synthetic analog of the natural substrate, serves as an indispensable chemical probe to investigate this terminal modification. By acting as a competitive inhibitor of Icmt, NASGG allows for the specific dissection of the functional consequences of inhibiting the carboxyl methylation of geranylgeranylated proteins. This guide provides a comprehensive overview of the mechanism of action of NASGG, its role in studying cellular signaling pathways, detailed experimental protocols for its use, and relevant quantitative data to aid in experimental design.

The Pathway of Protein Prenylation and C-Terminal Modification

Protein prenylation involves the covalent attachment of a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid to a cysteine residue at or near the C-terminus of a target protein.[1][2] This modification is essential for the function of many proteins involved in cell growth, differentiation, and signal transduction, including members of the Ras, Rho, and Rab superfamilies of small GTPases.[1][2]

For proteins containing a C-terminal 'CaaX' motif, the initial prenylation step is followed by a two-step enzymatic processing sequence:

-

Proteolysis: The 'aaX' tripeptide is cleaved by a prenyl-protein specific endoprotease, such as Ras-converting enzyme 1 (Rce1).[3][4]

-

Carboxyl Methylation: The newly exposed carboxyl group of the prenylated cysteine is methylated by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt), using S-adenosyl-L-methionine (SAM) as the methyl donor.[3][4] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and enhancing membrane association.[4]

A significant class of geranylgeranylated proteins, the Rab GTPases, which are master regulators of vesicular transport, often terminate in Cys-Cys or Cys-Xaa-Cys motifs.[5][6] Following geranylgeranylation of the cysteines, only those proteins with a Cys-Xaa-Cys terminus typically undergo carboxyl methylation on the terminal cysteine.[5][7]

Mechanism of Action of this compound (NASGG)

This compound (AGGC or NASGG) is a synthetic compound that mimics the structure of a C-terminal geranylgeranylated cysteine residue after proteolytic cleavage.[8] It acts as a substrate for the isoprenylated protein methyltransferase (Icmt).[8][9] By competing with endogenous geranylgeranylated proteins for the active site of Icmt, NASGG effectively functions as a competitive inhibitor of their carboxyl methylation.[8][] This specific inhibition allows researchers to isolate and study the biological significance of this final modification step, separate from the effects of inhibiting the initial prenylation event itself.[11]

References

- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Prenylation - Jena Bioscience [jenabioscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic intervention based on protein prenylation and associated modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geranylgeranylated Rab proteins terminating in Cys-Ala-Cys, but not Cys-Cys, are carboxyl-methylated by bovine brain membranes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rab geranylgeranyl transferase catalyzes the geranylgeranylation of adjacent cysteines in the small GTPases Rab1A, Rab3A, and Rab5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. caymanchem.com [caymanchem.com]

- 9. cenmed.com [cenmed.com]

- 11. Enzo Life Sciences this compound (25mg). CAS: 139332-94-8, | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Biochemical Properties of the AGC Kinase Family

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acronym "AGGC" is not standard for a single molecule in biochemical literature. It can refer to a nucleotide sequence (Adenine-Guanine-Guanine-Cytosine) or, more prominently in the context of cellular signaling and drug development, it is a common abbreviation for a major group of serine/threonine protein kinases known as the AGC kinase family . This family is named after its founding members: protein kinase A (PKA), protein kinase G (PKG), and protein kinase C (PKC). Given the request for an in-depth guide on core biochemical properties and signaling pathways, this document will focus on the AGC kinase family, a group of crucial regulators of numerous cellular processes and prominent targets for therapeutic intervention.

The AGC kinase family encompasses over 60 kinases in humans, classified into 14 families, including Akt (also known as PKB), PDK1, S6K, and RSK. These enzymes play pivotal roles in signal transduction pathways that govern cell growth, proliferation, survival, metabolism, and apoptosis.[1] Dysregulation of AGC kinase activity is frequently implicated in various diseases, most notably cancer and diabetes, making them a subject of intense research and drug discovery efforts.

This guide provides a comprehensive overview of the core biochemical properties of AGC kinases, their signaling pathways, and detailed experimental protocols for their study.

Core Biochemical Properties of AGC Kinases

The members of the AGC kinase family share a conserved catalytic domain structure and a common mechanism of activation, which typically involves phosphorylation at two key sites: the activation loop and the hydrophobic motif.

1. Catalytic Domain and Conserved Motifs:

AGC kinases possess a bilobal catalytic domain typical of protein kinases, with an N-terminal lobe primarily involved in ATP binding and a C-terminal lobe responsible for substrate binding and catalysis. Key conserved features include:

-

Activation Loop: Located in the C-terminal lobe, the conformation of this loop is critical for catalytic activity. Phosphorylation of a specific threonine or serine residue within this loop is a hallmark of AGC kinase activation, leading to a conformational change that allows for proper substrate and ATP orientation.

-

Hydrophobic Motif (HM): A conserved sequence C-terminal to the kinase domain. Phosphorylation of a serine or threonine residue within this motif is another crucial step in the activation of many AGC kinases. This phosphorylated motif often docks into a hydrophobic pocket on the N-terminal lobe of the kinase domain, stabilizing the active conformation.

-

Turn Motif: A third phosphorylation site located in the C-terminal tail of some AGC kinases that can further stabilize the active conformation.

2. Regulation of Kinase Activity:

The activity of AGC kinases is tightly regulated by a variety of mechanisms, ensuring that they are only active in response to specific cellular signals.

-

Phosphorylation: As mentioned, sequential phosphorylation of the activation loop and hydrophobic motif is a primary mechanism of activation. This is often carried out by upstream kinases. For instance, PDK1 (3-phosphoinositide-dependent kinase 1) is a key upstream activator that phosphorylates the activation loop of many AGC kinases, including Akt and S6K.[1]

-

Second Messengers: Many AGC kinases are regulated by second messengers. PKA is activated by cyclic AMP (cAMP), PKG by cyclic GMP (cGMP), and conventional and novel isoforms of PKC are activated by diacylglycerol (DAG) and Ca2+.

-

Protein-Protein Interactions: Interaction with regulatory subunits or other proteins can modulate AGC kinase activity and subcellular localization. For example, the regulatory subunits of PKA bind to and inhibit the catalytic subunits in the absence of cAMP.

-

Subcellular Localization: The localization of AGC kinases to specific cellular compartments is crucial for their function, bringing them in proximity to their upstream activators and downstream substrates.

Quantitative Data on AGC Kinase Inhibition

The development of small molecule inhibitors targeting AGC kinases is a major focus of drug discovery. The following table summarizes inhibitory constants for a selection of compounds against key AGC kinase family members. This is not an exhaustive list but provides illustrative examples of the potency and selectivity of these inhibitors.

| Inhibitor | Target Kinase | IC50 / Ki | Assay Type |

| Staurosporine | PKA, PKC, etc. | ~10 nM (IC50) | In vitro kinase assay |

| H-89 | PKA | 48 nM (Ki) | In vitro kinase assay |

| Gö 6983 | PKC (pan) | 7-10 nM (IC50) | In vitro kinase assay |

| MK-2206 | Akt1/2/3 | 5/12/65 nM (IC50) | In vitro kinase assay |

| GDC-0068 (Ipatasertib) | Akt1/2/3 | 1.1/2.4/4.6 nM (IC50) | In vitro kinase assay |

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. These values can vary depending on the specific assay conditions.

Key Signaling Pathways Involving AGC Kinases

AGC kinases are central nodes in numerous signaling pathways. Below are representations of two critical pathways involving these kinases, generated using the DOT language for Graphviz.

The PI3K/Akt Signaling Pathway

This pathway is a major driver of cell growth, proliferation, and survival.

Caption: The PI3K/Akt signaling pathway, a critical regulator of cell survival and growth.

The PKA Signaling Pathway

This pathway is activated by G-protein coupled receptors (GPCRs) and plays a key role in various metabolic processes.

Caption: The PKA signaling pathway, a key mediator of GPCR signaling and metabolic control.

Experimental Protocols

Studying the biochemical properties of AGC kinases involves a variety of techniques. Below are detailed protocols for three fundamental experiments.

In Vitro Kinase Assay for AGC Kinases

This protocol describes a method to measure the activity of a purified AGC kinase against a model substrate.

Materials:

-

Purified, active AGC kinase (e.g., Akt1)

-

Kinase substrate (e.g., a peptide with the appropriate consensus sequence, or a protein like GSK3β)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

ATP solution (10 mM)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture by adding the following in order: kinase reaction buffer, substrate, and purified AGC kinase.

-

Initiate Reaction: Start the kinase reaction by adding the ATP solution (containing a spike of [γ-³²P]ATP if using radioactivity). The final ATP concentration is typically at or near the Km for the kinase.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Substrate Capture: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the kinase activity based on the amount of ³²P incorporated into the substrate over time.

Immunoprecipitation of an AGC Kinase from Cell Lysates

This protocol describes how to isolate a specific AGC kinase from a complex mixture of cellular proteins.

Materials:

-

Cell culture plates with treated or untreated cells

-

Ice-cold PBS

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin, and 1 mM PMSF)

-

Primary antibody specific for the AGC kinase of interest (e.g., anti-PKCα)

-

Protein A/G agarose or magnetic beads

-

Microcentrifuge

-

Rotating platform

Procedure:

-

Cell Lysis: Wash cultured cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh tube.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 30 minutes at 4°C on a rotator to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C on a rotator.

-

Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated protein from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes. The sample is now ready for analysis by Western blotting.

Phosphoproteomic Analysis of AGC Kinase Signaling by Mass Spectrometry

This protocol provides a general workflow for identifying and quantifying changes in protein phosphorylation downstream of AGC kinase activation.

Materials:

-

Cell culture with appropriate treatments (e.g., growth factor stimulation)

-

Lysis buffer with phosphatase and protease inhibitors

-

Trypsin

-

Phosphopeptide enrichment materials (e.g., TiO2 or Fe-IMAC beads)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Lyse cells in a buffer containing strong denaturants (e.g., urea) and a cocktail of phosphatase and protease inhibitors.

-

Protein Digestion: Reduce and alkylate the proteins, then digest them into peptides using trypsin.

-

Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, it is essential to enrich for phosphopeptides. This is commonly done using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled to a liquid chromatography system. The peptides are separated by reverse-phase chromatography and then fragmented in the mass spectrometer to determine their sequence and the site of phosphorylation.

-

Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance between different experimental conditions. This allows for the identification of proteins whose phosphorylation state is altered in response to AGC kinase signaling.

Conclusion

The AGC family of kinases represents a cornerstone of cellular signaling, with profound implications for human health and disease. Their intricate regulation and diverse downstream effects make them a fascinating and challenging area of study. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to understand and manipulate the biochemical properties of these critical enzymes. Further investigation into the specific roles of individual AGC kinase family members and the development of more selective inhibitors will undoubtedly continue to be a highly active and impactful area of biomedical research.

References

N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC) as an Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a critical enzyme in the post-translational modification of a multitude of signal-transducing proteins, including the Ras superfamily of small GTPases. By catalyzing the final methylation step of C-terminal isoprenylated cysteine residues, Icmt plays a pivotal role in the proper localization and function of these proteins. Dysregulation of Icmt activity is implicated in various pathologies, most notably in cancer, making it an attractive target for therapeutic intervention. N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC) is a synthetic molecule that acts as a substrate-analog inhibitor of Icmt. This technical guide provides an in-depth overview of AGGC as an Icmt inhibitor, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its characterization. Furthermore, this guide includes detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to Icmt and Protein Prenylation

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the α-carboxyl group of a C-terminal S-isoprenylcysteine. This is the terminal step in a three-part post-translational modification process known as protein prenylation, which is essential for the function of many cellular proteins, particularly those involved in signal transduction.

The process begins with the attachment of either a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This reaction is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively. Following prenylation, the "-aaX" tripeptide is proteolytically cleaved by Ras converting enzyme 1 (Rce1). The final step is the methylation of the newly exposed isoprenylcysteine by Icmt, which neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and facilitating the protein's anchoring to cellular membranes.

This compound (AGGC) as an Icmt Inhibitor

This compound (AGGC) is a synthetic compound that mimics the structure of the natural substrate of Icmt, S-geranylgeranyl-L-cysteine. By acting as a competitive substrate, AGGC effectively inhibits the methylation of endogenous isoprenylated proteins. This inhibition disrupts the proper localization and function of key signaling proteins, such as Ras and Rho GTPases, leading to the downstream modulation of critical cellular pathways involved in proliferation, survival, and differentiation.

Quantitative Data on Icmt Inhibition

The inhibitory potency of AGGC and other Icmt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for AGGC and provides a comparison with other well-characterized Icmt inhibitors.

| Inhibitor | IC50 Value | Assay Type | Cell Line/System | Reference(s) |

| This compound (AGGC) | ~50 µM | Icmt activity assay | Rat liver microsomes | |

| Cysmethynil | 2.4 µM | In vitro Icmt inhibition assay | Recombinant human Icmt | |

| Compound 8.12 | 0.5 - 2.7 µM | In vitro Icmt inhibition assay | Recombinant human Icmt |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize AGGC as an Icmt inhibitor.

Synthesis of this compound (AGGC)

This protocol outlines a two-step synthesis of AGGC, involving the S-alkylation of L-cysteine with geranylgeranyl bromide followed by N-acetylation.

Step 1: Synthesis of S-geranylgeranyl-L-cysteine

-

Materials: L-cysteine, Geranylgeranyl bromide, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve L-cysteine in a solution of 2 M NaOH.

-

Add ethanol dropwise until the solution becomes slightly cloudy.

-

Add geranylgeranyl bromide dropwise to the stirring solution.

-

Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

Adjust the pH of the reaction mixture to 2 with 1 M HCl.

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the precipitate by filtration, wash with ice-cold ethanol and water, and dry under vacuum.

-

Step 2: N-acetylation of S-geranylgeranyl-L-cysteine

-

Materials: S-geranylgeranyl-L-cysteine, Acetic anhydride, Sodium acetate, Tetrahydrofuran (THF), Water.

-

Procedure:

-

Suspend S-geranylgeranyl-L-cysteine in a mixture of aqueous THF.

-

Add sodium acetate trihydrate and stir at room temperature to neutralize the amino acid.

-

Cool the mixture in an ice bath.

-

Add acetic anhydride dropwise to the chilled suspension.

-

Allow the reaction to stir for several hours at room temperature.

-

Acidify the reaction mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain pure this compound.

-

In Vitro Icmt Inhibition Assay

This radioactivity-based assay measures the transfer of a radiolabeled methyl group from SAM to a substrate in the presence and absence of the inhibitor.

-

Materials: Recombinant human Icmt enzyme, this compound (AGGC), S-adenosyl-L-[methyl-³H]methionine ([³H]SAM), Assay Buffer (e.g., 100 mM HEPES, pH 7.5), Scintillation cocktail.

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the Icmt substrate (e.g., biotin-S-farnesyl-L-cysteine).

-

Add varying concentrations of AGGC (or other inhibitors) dissolved in DMSO to the reaction mixture. Include a vehicle control (DMSO only).

-

Initiate the reaction by adding the recombinant Icmt enzyme.

-

Start the methylation reaction by adding [³H]SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Capture the methylated substrate using a filter plate or streptavidin-coated beads (if using a biotinylated substrate).

-

Wash the captured substrate to remove unincorporated [³H]SAM.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each AGGC concentration relative to the vehicle control and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of AGGC on the metabolic activity of cultured cells, which is an indicator of cell viability.

-

Materials: Cancer cell line of interest, Cell culture medium, AGGC, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of AGGC concentrations (and a vehicle control) for a desired duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Ras Activation Assay (GTPase Pull-down Assay)

This assay measures the levels of active, GTP-bound Ras in cells treated with an Icmt inhibitor.

-

Materials: Cell line of interest, AGGC, Lysis buffer, Raf-1 Ras Binding Domain (RBD) fused to Glutathione S-transferase (GST) and bound to glutathione-agarose beads, Antibodies against Ras (e.g., pan-Ras).

-

Procedure:

-

Treat cells with AGGC or a vehicle control for a specified time.

-

Lyse the cells in a buffer that preserves the GTP-bound state of Ras.

-

Clarify the cell lysates by centrifugation.

-

Incubate the cell lysates with GST-RBD-agarose beads to specifically pull down active (GTP-bound) Ras.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using a Ras-specific antibody.

-

Quantify the amount of active Ras in treated versus control cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of AGGC as an Icmt inhibitor.

Conclusion

This compound serves as a valuable research tool for probing the function of Icmt and the consequences of its inhibition. As a substrate-mimetic inhibitor, it provides a direct means to investigate the role of Icmt-mediated methylation in various cellular processes. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize AGGC in their studies. Further investigation into the therapeutic potential of more potent and specific Icmt inhibitors, building upon the foundational knowledge gained from compounds like AGGC, holds significant promise for the development of novel anticancer therapies.

The Role of Methylation in Rab Protein Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the post-translational modification of Rab GTPases, with a specific focus on their methylation. Rab proteins are critical regulators of vesicular transport and membrane trafficking within eukaryotic cells. Their function is tightly controlled by a cycle of GTP binding and hydrolysis, as well as by various post-translational modifications. While the term "AGGC" does not correspond to a known enzyme in the context of Rab protein methylation, this guide clarifies the established mechanisms of Rab methylation and distinguishes them from the functions of the well-known AGC family of protein kinases. This document synthesizes current knowledge, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of key pathways to serve as a comprehensive resource for researchers in cellular biology and drug development.

Introduction: The Landscape of Rab Protein Regulation

Rab GTPases constitute the largest family of small GTPases and are central to the regulation of intracellular membrane trafficking.[1] Their function as molecular switches is dictated by their nucleotide-bound state: active when bound to GTP and inactive when bound to GDP.[1] This cycle is modulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Rabs.[1][2]

Beyond this primary regulatory mechanism, the localization and function of Rab proteins are further refined by post-translational modifications (PTMs). These modifications, including prenylation, phosphorylation, and methylation, add a layer of complexity and control to Rab-mediated processes.[2][3] This guide will specifically delve into the role of methylation in Rab protein function.

It is important to clarify a potential point of confusion regarding the term "AGGC." Our comprehensive search of scientific literature did not identify an enzyme with this abbreviation directly involved in Rab protein methylation. It is possible this is a typographical error for "AGC," which refers to the AGC family of serine/threonine kinases (including PKA, PKG, and PKC).[4][5][6] These kinases are crucial signaling molecules but are not directly responsible for protein methylation.[4][5] Protein methylation is catalyzed by a distinct class of enzymes called methyltransferases.[7][8]

Rab Protein Methylation: Mechanisms and Functional Consequences

Protein methylation is the addition of a methyl group to an amino acid residue, a reaction typically catalyzed by methyltransferases using S-adenosylmethionine (SAM) as the methyl donor.[7][8] In the context of Rab proteins, methylation has been observed and is thought to play a role in their membrane association and trafficking.

Carboxyl-Methylation of C-Terminal Cysteines

A key form of methylation relevant to a subset of Rab proteins occurs at the C-terminus. Following prenylation (the attachment of a lipid group, such as geranylgeranyl), some Rab proteins with a C-terminal CAAX motif (where C is cysteine, A is an aliphatic amino acid, and X is any amino acid) undergo further processing. This includes proteolytic cleavage of the -AAX tripeptide, followed by carboxyl-methylation of the newly exposed prenylated cysteine.[2]

-

Enzyme: Isoprenylcysteine carboxyl methyltransferase (Icmt).

-

Substrates: Rab proteins possessing a C-terminal CAAX motif, such as Rab8 and Rab13, are potential substrates for this modification.[2]

-

Functional Role: This methylation event increases the hydrophobicity of the C-terminus, which is critical for the proper membrane association and cycling of these Rab proteins between the cytosol and cellular membranes.[2] Studies on Rab8 have shown that the absence of this methylation significantly impacts its membrane/cytosol partitioning.[2]

N-Terminal Methylation: A Potential for Rab Regulation

N-terminal methylation is another form of protein methylation where a methyl group is added to the α-amino group of the N-terminal amino acid.[9]

-

Enzyme: The primary enzyme responsible for N-terminal methylation in eukaryotes is N-terminal RCC1 methyltransferase (NRMT1), also known as METTL11A.[9][10]

-

Substrates: METTL11A has a range of substrates and recognizes specific consensus sequences.[11] While direct methylation of Rab proteins by METTL11A has not been extensively documented in the initial search results, the broad substrate scope of this enzyme suggests that some Rab proteins could potentially be targets. Further research is needed to explore this possibility.

-

Functional Role: N-terminal methylation is known to influence protein stability, protein-protein interactions, and protein-DNA interactions.[11][12] If Rab proteins are indeed substrates for METTL11A, this modification could have significant implications for their function and interaction with regulatory and effector proteins.

Quantitative Data on Protein Methylation

While specific quantitative data for the methylation of Rab proteins by a particular "AGGC" enzyme is not available, we can present general data related to the enzymatic activity of methyltransferases. The following table summarizes hypothetical kinetic parameters that are typically measured for such enzymes.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | Prenylated Rab Protein | 5 - 50 | 0.1 - 1 | 2,000 - 20,000 |

| METTL11A (NRMT1) | Consensus Peptide | 10 - 100 | 0.05 - 0.5 | 500 - 5,000 |

Note: The values in this table are representative and intended for illustrative purposes. Actual values would need to be determined experimentally for specific Rab protein substrates.

Experimental Protocols for Studying Rab Protein Methylation

Investigating the methylation of Rab proteins requires a combination of in vitro and in vivo techniques.

In Vitro Methylation Assay

This assay is used to determine if a specific Rab protein is a substrate for a methyltransferase.

Methodology:

-

Reagents and Materials:

-

Purified recombinant Rab protein.

-

Purified recombinant methyltransferase (e.g., Icmt or METTL11A).

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).

-

Methylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT).

-

SDS-PAGE gels and reagents.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Set up a reaction mixture containing the purified Rab protein, the methyltransferase, and methylation buffer.

-

Initiate the reaction by adding [³H]SAM.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie staining.

-

Excise the band corresponding to the Rab protein and quantify the incorporated radioactivity using a scintillation counter.

-

In Vivo Detection of Rab Methylation using Mass Spectrometry

This method confirms the methylation of a Rab protein within a cellular context.

Methodology:

-

Cell Culture and Lysis:

-

Culture cells expressing the Rab protein of interest.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the Rab protein to immunoprecipitate the protein.

-

Wash the immunoprecipitate to remove non-specific binding.

-

-

Sample Preparation for Mass Spectrometry:

-

Elute the Rab protein from the antibody.

-

Perform in-gel or in-solution digestion of the protein with a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS spectra against a protein database to identify peptides with a mass shift corresponding to methylation (+14 Da for each methyl group).

-

Signaling Pathways and Logical Relationships

Rab Protein Activation and Membrane Association Pathway

The following diagram illustrates the general cycle of Rab protein activation and the point at which C-terminal methylation can occur.

Caption: The Rab GTPase cycle and the integration of post-translational modifications.

Experimental Workflow for Studying Rab Methylation

This diagram outlines a typical workflow for investigating the methylation of a specific Rab protein.

Caption: A logical workflow for the investigation of Rab protein methylation.

The AGC Kinase Family: A Point of Clarification

To prevent any confusion stemming from the initial query, this section briefly describes the AGC family of kinases.

The AGC kinase family includes cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), and protein kinase C (PKC).[4][5] These are serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including cell growth, metabolism, and survival.[4][5] Their activity is tightly regulated by second messengers and phosphorylation events.[13] While AGC kinases can phosphorylate a vast array of proteins and thereby regulate their function, they do not catalyze protein methylation.

The signaling pathway for a generic AGC kinase is depicted below.

Caption: A generalized signaling pathway involving an AGC family kinase.

Conclusion and Future Directions

The methylation of Rab proteins represents an important layer of regulation in the complex process of membrane trafficking. While the specific role of an "AGGC" enzyme in this context remains unidentified, the established mechanisms of C-terminal carboxyl-methylation by Icmt and the potential for N-terminal methylation by METTL11A provide a solid foundation for further investigation. Future research should focus on systematically identifying which Rab proteins are methylated in vivo, mapping the specific sites of methylation, and elucidating the precise functional consequences of these modifications on Rab activity and their interaction with the cellular trafficking machinery. A deeper understanding of these processes will undoubtedly open new avenues for therapeutic intervention in diseases where membrane trafficking is dysregulated.

References

- 1. Rab GTPases and their interacting protein partners: Structural insights into Rab functional diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post translational modifications of Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role of AGC kinases in plant growth and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of AGC kinases in plant growth and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. InterPro [ebi.ac.uk]

- 7. Protein methylation - Wikipedia [en.wikipedia.org]

- 8. Protein Methylation: Mechanisms, Types, and Implications - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. NTMT1 N-terminal Xaa-Pro-Lys N-methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Opposing regulation of the Nα-trimethylase METTL11A by its family members METTL11B and METTL13 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism for activation of the growth factor-activated AGC kinases by turn motif phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Diagram: Synthesis Workflow of N-Acetyl-S-geranylgeranyl-L-cysteine

Caption: Workflow for the synthesis and purification of AGGC.

Characterization of AGGC

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for the purification and analysis of AGGC due to the hydrophobicity of the geranylgeranyl group.

Suggested HPLC Conditions:

-

Column: C18, wide pore (300 Å)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of increasing mobile phase B. The exact gradient will need to be optimized but can start from a relatively high organic percentage due to the lipophilic nature of the molecule.

-

Detection: UV at 214 nm

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized AGGC. Under collision-induced dissociation (CID), S-prenylated cysteine peptides exhibit characteristic fragmentation patterns. For a geranylgeranylated cysteine, a neutral loss of 272.25 Da (C20H32) is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of AGGC. While specific spectra for AGGC are not widely published, the expected chemical shifts can be inferred from the spectra of N-acetyl-L-cysteine and geranylgeraniol. Key signals will include those from the acetyl methyl group, the cysteine alpha and beta protons, and the numerous vinyl and methyl protons of the geranylgeranyl chain.

Biological Activity and Applications

AGGC is a valuable tool for studying the biological roles of protein geranylgeranylation and the subsequent carboxyl methylation step.

Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Activity

AGGC serves as a substrate for Icmt, the enzyme that catalyzes the final step in the post-translational modification of many prenylated proteins. By acting as a competitive substrate, AGGC can be used to measure Icmt activity in vitro and to inhibit the methylation of endogenous Icmt substrates in cellular assays.

Quantitative Data for AGGC as an Icmt Substrate:

| Parameter | Value | Source Organism |

| Km | 52 µM | Bovine adrenal chromaffin cells |

| Vmax | 3 pmol/min/mg protein | Bovine adrenal chromaffin cells |

Role in Signaling Pathways

Geranylgeranylated proteins are key components of numerous signaling pathways that regulate cell growth, differentiation, and apoptosis. These include the Rho family of small GTPases (Rho, Rac, Cdc42) and Rab GTPases. By inhibiting the methylation of these proteins, AGGC can be used to probe the functional significance of this modification in these pathways.

Diagram: Role of Geranylgeranylation and Icmt in Cellular Signaling

Caption: Overview of protein geranylgeranylation and Icmt-mediated methylation.

Experimental Protocols

In Vitro Icmt Activity Assay

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to AGGC.

Materials:

-

Recombinant or purified Icmt

-

AGGC

-

[³H]SAM

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, AGGC (at a concentration around its Km), and any potential Icmt inhibitors.

-

Initiate the reaction by adding Icmt.

-

Start the methylation reaction by adding [³H]SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction (e.g., by adding a strong acid or SDS).

-

Separate the radiolabeled AGGC from the unreacted [³H]SAM (e.g., by spotting onto filter paper and washing, or by using streptavidin beads if a biotinylated substrate is used).

-

Quantify the incorporated radioactivity by scintillation counting.

Cellular Inhibition of Protein Carboxyl Methylation

This protocol assesses the ability of AGGC to inhibit the methylation of endogenous proteins in cultured cells.

Materials:

-

Cultured cells (e.g., endothelial cells, cancer cell lines)

-

Methionine-free cell culture medium

-

[³H]methyl-methionine

-

AGGC

-

Cell lysis buffer

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Pre-treat the cells with methionine-free medium containing AGGC (e.g., 20 µM) for 1 hour.

-

Metabolically label the cells by incubating with [³H]methyl-methionine in the presence of AGGC for 4 hours.

-

Lyse the cells and harvest the protein lysate.

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled (methylated) proteins by autoradiography.

-

Compare the methylation levels of specific protein bands (e.g., in the 21 kDa range for small GTPases) between AGGC-treated and control cells.

Conclusion

This compound is a powerful and specific tool for the study of protein prenylation and its subsequent carboxyl methylation. Its synthesis, while requiring careful purification, is achievable through standard organic chemistry techniques. The application of AGGC in both in vitro and cellular assays has been instrumental in delineating the importance of Icmt-mediated methylation in the function of key signaling proteins. This technical guide provides researchers with the foundational knowledge and protocols to effectively utilize AGGC in their investigations into the complex world of post-translational modifications and cellular signaling.

In-Depth Technical Guide on Geranylgeranylated Protein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of geranylgeranylated protein inhibitors, focusing on their core mechanisms, quantitative efficacy, and the experimental protocols used for their characterization. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to Protein Geranylgeranylation

Protein geranylgeranylation is a crucial post-translational modification involving the attachment of a 20-carbon isoprenoid lipid, the geranylgeranyl group, to cysteine residues of target proteins.[1] This process is a type of prenylation and is essential for the proper localization and function of many signaling proteins, particularly small GTPases of the Rho, Rac, and Rab families.[2][3] These proteins play a vital role in a multitude of cellular processes, including cell growth, differentiation, cytoskeletal organization, and vesicular trafficking.[1][4]

The geranylgeranyl group is derived from geranylgeranyl pyrophosphate (GGPP). The transfer of this lipid moiety to proteins is catalyzed by two main enzymes:

-

Geranylgeranyltransferase type I (GGTase-I or PGGT-1): This enzyme typically recognizes proteins with a C-terminal "CaaL" motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'L' is leucine.[3]

-

Rab geranylgeranyltransferase (RabGGTase or GGTase-II): This enzyme is responsible for the prenylation of Rab GTPases, which are key regulators of intracellular vesicle transport.[1][2]

Given the central role of geranylgeranylated proteins in cellular signaling, particularly in pathways often dysregulated in diseases like cancer, the enzymes that catalyze this modification have emerged as promising therapeutic targets.[5][6] Inhibitors of these enzymes, known as geranylgeranyltransferase inhibitors (GGTIs), can disrupt the function of these critical signaling proteins, leading to anti-proliferative and other therapeutic effects.[5]

Signaling Pathways of Geranylgeranylated Proteins

Geranylgeranylated proteins are integral components of numerous signaling pathways. The two most prominent families of geranylgeranylated proteins are the Rho and Rab GTPases.

Rho GTPase Signaling Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, cell polarity, and cell migration.[7] Their activity is tightly controlled by a cycle of GTP-binding (active state) and GDP-binding (inactive state). Geranylgeranylation is required to anchor these proteins to the cell membrane, where they can interact with their downstream effectors.[6]

Below is a diagram illustrating the general activation and downstream signaling of Rho GTPases.

References

- 1. The Regulatory RAB and ARF GTPases for Vesicular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Rho family of GTPases - Wikipedia [en.wikipedia.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Rho Family GTPases and Cellular Transformation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of AGGC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of molecules referred to as AGGC. It is critical to note that the acronym "AGGC" is used in scientific literature to refer to two distinct molecules with different cellular localizations and functions: N-acetyl-S-geranylgeranyl-L-cysteine , a synthetic inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), and the Aspartate-Glutamate Carrier , a mitochondrial protein. This guide is therefore divided into two sections to address each molecule individually.

Section 1: this compound (AGGC)

This compound (AGGC) is a synthetic compound widely used in research to study the post-translational modification of proteins, specifically the process of carboxyl methylation.[1][2] It acts as a competitive inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme responsible for methylating the carboxyl group of C-terminal cysteine residues of isoprenylated proteins, such as small GTPases like Ras and Rho.[3][4]

Cellular Uptake

The precise mechanism and quantitative data for the cellular uptake of AGGC are not extensively documented in publicly available literature. However, based on its molecular structure—a modified amino acid with a lipophilic geranylgeranyl group—it is likely to cross the cell membrane through one or a combination of the following mechanisms:

-

Passive Diffusion: The lipid-soluble geranylgeranyl moiety may facilitate its passive diffusion across the phospholipid bilayer of the cell membrane.

-

Carrier-Mediated Transport: As a cysteine derivative, it may be recognized and transported into the cell by amino acid transporters, although this has not been explicitly demonstrated.

Metabolism and Mechanism of Action

The primary metabolic role of AGGC within the cell is its interaction with ICMT. AGGC serves as a substrate for ICMT, effectively competing with endogenous geranylgeranylated proteins.[1][2] This competitive inhibition prevents the methylation of these target proteins. The lack of methylation can alter the subcellular localization, protein-protein interactions, and signaling activity of key regulatory proteins. For instance, inhibition of ICMT by AGGC has been shown to decrease the methylation and activation of Ras, which in turn affects downstream signaling pathways like those involving Akt, ERK-1, and ERK-2.[3]

Experimental Protocols

Studying the Effects of AGGC on Protein Methylation

This protocol outlines a general method to assess the inhibitory effect of AGGC on the carboxyl methylation of a target protein.

-

Cell Culture: Culture the cell line of interest (e.g., endothelial cells) to the desired confluency in appropriate growth medium.

-

Treatment: Treat the cells with varying concentrations of AGGC (e.g., 10-50 µM) for a specified period (e.g., 12-24 hours). A vehicle control (e.g., DMSO) should be run in parallel.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Isolation: Isolate the protein of interest using immunoprecipitation with a specific antibody.

-

In Vitro Methylation Assay:

-

Incubate the immunoprecipitated protein with recombinant ICMT and S-adenosyl-L-[methyl-³H]methionine in a suitable reaction buffer.

-

Stop the reaction and separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled (methylated) protein by autoradiography or quantify using a scintillation counter.

-

-

Data Analysis: Compare the levels of methylation in AGGC-treated samples to the vehicle control to determine the extent of inhibition.

Signaling Pathway

Caption: Mechanism of AGGC as an ICMT inhibitor.

Section 2: Aspartate-Glutamate Carrier (AGC)

The Aspartate-Glutamate Carrier (AGC), encoded by genes such as SLC25A12 (for AGC1) and SLC25A13 (for AGC2), is a mitochondrial inner membrane protein. It is a crucial component of the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents (in the form of NADH) from the cytosol to the mitochondrial matrix. This process is vital for cellular energy metabolism.[5][6]

Cellular Uptake (Mitochondrial Transport)

In the context of AGC, "cellular uptake" refers to the transport of substrates across the inner mitochondrial membrane. AGC catalyzes the electroneutral exchange of cytosolic glutamate and a proton for mitochondrial aspartate. The activity of AGC is regulated by cytosolic calcium levels, with elevated Ca²⁺ stimulating transport.[6][7]

Quantitative Data

The transport kinetics of AGC have been studied, revealing an asymmetry in substrate affinity across the mitochondrial membrane.

| Substrate | Location | Km Value |

| Aspartate | External (Cytosolic side) | 216 ± 23 µM |

| Aspartate | Internal (Matrix side) | 2.4 ± 0.5 mM |

| Data from intact rat heart mitochondria.[8] |

Metabolism

AGC is not "metabolized" in the traditional sense of being broken down for energy. Instead, it is a facilitator of metabolism. By transporting aspartate out of the mitochondria and glutamate in, it links several key metabolic pathways:

-

Malate-Aspartate Shuttle: Essential for the re-oxidation of cytosolic NADH produced during glycolysis, allowing for sustained ATP production through oxidative phosphorylation.

-

Urea Cycle: Provides cytosolic aspartate, which is a nitrogen donor in the urea cycle.

-

Gluconeogenesis: The aspartate transported to the cytosol can be converted to oxaloacetate, a precursor for gluconeogenesis.[5]

-

Nucleotide and Protein Synthesis: Cytosolic aspartate is a precursor for the synthesis of nucleotides and other amino acids.[5]

Experimental Protocols

Measuring AGC Activity in Reconstituted Liposomes

This protocol describes a method to measure the transport activity of purified AGC reconstituted into liposomes.

-

Purification and Reconstitution: Purify AGC from a source such as bovine heart mitochondria and reconstitute it into artificial lipid vesicles (liposomes) containing a known concentration of substrate (e.g., aspartate).

-

Transport Assay:

-

Initiate the transport reaction by adding the liposomes to a buffer containing a radiolabeled substrate (e.g., [³H]glutamate).

-

At various time points, take aliquots of the liposome suspension and stop the transport by adding a potent inhibitor (e.g., mersalyl) or by rapid cooling.

-

Separate the liposomes from the external medium by passing the aliquots through an ion-exchange column.

-

-

Quantification: Measure the amount of radiolabeled substrate taken up by the liposomes using liquid scintillation counting.

-

Kinetic Analysis: Perform the assay with varying external substrate concentrations to determine kinetic parameters such as Km and Vmax.[8][9]

Signaling Pathways and Logical Relationships

Caption: Role of AGC in the Malate-Aspartate Shuttle.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cenmed.com [cenmed.com]

- 3. Isoprenylcysteine carboxyl methyltransferase activity modulates endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspartate-glutamate carrier 2 (citrin): a role in glucose and amino acid metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mitochondrial aspartate/glutamate carrier isoform 1 gene expression is regulated by CREB in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mitochondrial aspartate/glutamate carrier isoform 1 gene expression is regulated by CREB in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic study of the aspartate/glutamate carrier in intact rat heart mitochondria and comparison with a reconstituted system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reaction mechanism of the reconstituted aspartate/glutamate carrier from bovine heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Substrates

For Researchers, Scientists, and Drug Development Professionals

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of proteins bearing a C-terminal CaaX motif. This critical methylation event is essential for the proper subcellular localization, membrane association, and function of numerous key signaling proteins. Dysregulation of ICMT activity and the signaling pathways it governs are implicated in various diseases, most notably cancer, making ICMT a compelling target for therapeutic intervention.[1][2]

This guide provides a comprehensive overview of ICMT substrates, the kinetics of their interaction, the experimental methods used to study them, and their roles in critical cellular signaling pathways.

The CaaX Post-Translational Modification Pathway

Proteins destined for ICMT-mediated methylation first undergo a multi-step process known as prenylation.[3][4][5] This pathway involves three key enzymatic steps:

-

Isoprenylation: A farnesyl (15-carbon) or geranylgeranyl (20-carbon) lipid group is attached to the cysteine residue of the C-terminal CaaX box by either farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase I).[3]

-

Proteolysis: The three terminal amino acids ("-aaX") are cleaved by the Ras-converting enzyme 1 (Rce1), an endoprotease also located in the endoplasmic reticulum.[3][4]

-

Carboxyl Methylation: ICMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the newly exposed carboxyl group of the S-prenylated cysteine.[3][4] This final step neutralizes the negative charge at the C-terminus, increasing the protein's hydrophobicity and facilitating its proper anchoring to cellular membranes.[6]

Key Substrates of ICMT

ICMT modifies a wide range of CaaX proteins, which are critical components of cellular signaling. The recognition by ICMT is primarily governed by the S-prenylcysteine at the C-terminus, rather than the broader protein structure.[7]

Major classes of ICMT substrates include:

-

Ras Superfamily of Small GTPases: This is the most studied class of ICMT substrates. Ras proteins (K-Ras, H-Ras, N-Ras) are central regulators of cell growth, proliferation, and differentiation.[1] Their methylation is crucial for proper localization to the plasma membrane and subsequent engagement with downstream effectors.[3][4] Inhibition of ICMT leads to Ras mislocalization and disrupts its oncogenic signaling.[1][8][9]

-

Rho Family of GTPases: Proteins like RhoA and Rac1, which regulate the actin cytoskeleton, cell polarity, and cell migration, are also major ICMT substrates.[9][10] Inhibition of their methylation impairs cancer cell migration, adhesion, and invasion.[10]

-

Rab Proteins: Certain Rab proteins, such as those with a C-terminal CXC motif, are also methylated by ICMT.[8] These proteins are key regulators of vesicular transport.

-

Nuclear Lamins: Lamins A and B, which provide structural support to the nuclear envelope, undergo farnesylation and methylation, processes important for their assembly.

-

Heterotrimeric G Protein γ Subunits: The γ subunits of heterotrimeric G proteins, involved in signal transduction from G protein-coupled receptors (GPCRs), are also targets of ICMT.[5]

Quantitative Data: ICMT Substrate and Inhibitor Kinetics

Understanding the kinetic parameters of ICMT is fundamental for inhibitor design and for elucidating its substrate specificity. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km generally indicates a higher affinity of the enzyme for the substrate.[11][12] The catalytic efficiency of an enzyme is often described by the kcat/Km value.

Kinetic analyses have shown that ICMT operates via an ordered sequential mechanism, where the methyl donor, S-adenosyl-L-methionine (AdoMet), binds first, followed by the isoprenylated substrate.[7][13][14] The methylated product is released first, followed by S-adenosyl-L-homocysteine (AdoHcy).[7][13]

Table 1: Kinetic Parameters for ICMT Substrates

| Substrate | Enzyme Source | Km (μM) | Khalf (μM) | Reference |

|---|---|---|---|---|

| S-adenosyl-L-methionine (AdoMet) | Human (Hs ICMT) | 7.8 ± 1.2 | N/A | [7] |

| S-adenosyl-L-methionine (AdoMet) | Anopheles gambiae (Ag ICMT) | 6.7 ± 0.6 | N/A | [7] |

| Biotin-S-farnesyl-L-cysteine (BFC) | Human (Hs ICMT) | 2.1 | N/A | [14] |

| Biotin-S-farnesyl-L-cysteine (BFC) | Human (Hs ICMT) | N/A | 2.4 ± 0.1 | [7] |

| Biotin-S-farnesyl-L-cysteine (BFC) | Anopheles gambiae (Ag ICMT) | N/A | 1.9 ± 0.1 | [7] |

| N-acetyl-S-farnesyl-L-cysteine (AFC) | Human (Hs ICMT) | ~21 | N/A | [14] |

Note: Khalf is reported for substrates exhibiting sigmoidal kinetics.

Table 2: Inhibition Constants (Ki) and IC50 Values for Selected ICMT Inhibitors

| Inhibitor | Type of Inhibition | Ki (μM) | Ki* (μM) | IC50 (μM) | Reference |

|---|---|---|---|---|---|

| Cysmethynil | Competitive (vs. prenylcysteine) | 2.39 ± 0.02 | 0.14 ± 0.01 | N/A | [15] |

| S-farnesylthioacetic acid (FTA) | Competitive (vs. BFC) | N/A | N/A | ~25 | [7] |

| Compound 3 | Competitive (Yeast ICMT) | 17.1 ± 1.7 | N/A | N/A | [16] |

| ICMT-IN-1 | N/A | N/A | N/A | 0.0013 | [6] |

| ICMT-IN-28 | N/A | N/A | N/A | 0.008 | [6] |

Ki* represents the overall dissociation constant for a time-dependent inhibitor after reaching a high-affinity complex.

Signaling Pathways Regulated by ICMT Substrate Methylation

The methylation of substrates by ICMT is a critical regulatory node in several major signaling pathways implicated in cancer and inflammation.

Ras/MAPK and PI3K/Akt Pathways:

The most prominent role of ICMT is the regulation of Ras signaling. Proper methylation of Ras proteins is essential for their trafficking to the plasma membrane.[17] Once at the membrane, active, GTP-bound Ras initiates downstream signaling cascades, including the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways control cell proliferation, survival, and differentiation.[18] Inhibition of ICMT mislocalizes Ras, thereby attenuating these downstream signals and inhibiting oncogenic transformation.[1][9][19]

Toll-Like Receptor (TLR) Inflammatory Signaling:

Recent evidence has highlighted a critical role for ICMT and its substrate Ras in inflammatory responses mediated by Toll-like receptors (TLRs).[3] Upon activation by pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), TLRs initiate signaling cascades via adaptor proteins like MyD88 and TRIF.[3] This leads to the activation of transcription factors such as AP-1 and NF-κB, driving the expression of pro-inflammatory genes.[3] The expression and activity of both ICMT and Ras are strongly increased during TLR activation, and inhibition of ICMT significantly dampens the subsequent inflammatory response.[2][3]

Experimental Protocols

The study of ICMT and its substrates relies on a variety of biochemical and cell-based assays.

Protocol 1: In Vitro ICMT Activity Assay (Radiometric)

This is a direct and sensitive method to measure the enzymatic activity of ICMT and to determine the IC50 of inhibitors.[1]

-

Principle: This assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) to a prenylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC).

-

Materials:

-

Recombinant ICMT enzyme (e.g., from microsomal preparations of cells overexpressing the enzyme).

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotin-S-farnesyl-L-cysteine (BFC).

-

Methyl donor: S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet).

-

Test inhibitor (dissolved in DMSO).

-

Scintillation cocktail and vials.

-

-

Methodology:

-

Prepare a reaction mixture containing assay buffer, prenylated substrate (e.g., 10 µM AFC), and the test inhibitor at various concentrations.

-

Initiate the reaction by adding a small amount of microsomal protein containing ICMT.

-

Add [³H]AdoMet (e.g., 1 µCi) to start the methylation reaction.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 mL of 1 M HCl in ethanol).

-

Add 2 mL of scintillation fluid, vortex thoroughly, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a vehicle (DMSO) control to determine the IC50 value.

-

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of ICMT inhibition on the viability and proliferation of cancer cells.[20][21]

-

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[20]

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[20]

-

Compound Treatment: Treat the cells with a serial dilution of the ICMT inhibitor (e.g., from 0.1 to 100 µM) or a DMSO vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Add a solubilizing agent (e.g., 100 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance readings to the DMSO-treated control wells to determine the percentage of cell viability. Plot the percent viability against the log concentration of the inhibitor to calculate the IC50 or GI50 (concentration for 50% growth inhibition) value.[22]

-

Conclusion and Future Directions